molecular formula C12H15N5O2S B2719852 4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797860-66-2

4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2719852
CAS No.: 1797860-66-2
M. Wt: 293.35
InChI Key: OOZGIOPSMQIFLW-UHFFFAOYSA-N
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Description

4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring fused pyrano-pyrazole and thiadiazole moieties. Its structure combines a tetrahydropyrano[4,3-c]pyrazole scaffold with a methyl-substituted thiadiazole carboxamide group. The thiadiazole moiety, a sulfur-containing heterocycle, enhances electron-deficient characteristics, which may influence binding interactions in biological systems .

Synthesis of such compounds often involves multi-component reactions (MCRs) or stepwise coupling strategies. For instance, pyrano-pyrazole precursors can be synthesized via one-pot reactions using acetic anhydride or other acylating agents . The final carboxamide linkage is typically achieved through coupling reactions with amines, as demonstrated in analogous thiazole carboxamide syntheses . Structural elucidation relies on spectral analysis (e.g., NMR, IR) and crystallographic refinement tools like SHELXL .

Properties

IUPAC Name

4-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-7-11(20-16-14-7)12(18)13-5-9-8-6-19-4-3-10(8)17(2)15-9/h3-6H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZGIOPSMQIFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1797860-66-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and other therapeutic potentials based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C12H15N5O2SC_{12}H_{15}N_{5}O_{2}S with a molecular weight of approximately 293.35 g/mol. The compound features a thiadiazole ring and a pyrano[4,3-c]pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

In Vitro Studies

A significant study focused on the synthesis and biological evaluation of thiadiazole derivatives demonstrated that these compounds exhibit potent inhibitory effects against several human cancer cell lines. For example:

CompoundCell LineIC50 (µM)
51amMKN-450.25
51amHCT1160.39
51amMCF70.46

These results indicate that derivatives similar to our compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways such as c-Met phosphorylation .

The mechanism through which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of specific kinases leads to cell cycle disruption.
  • Targeting c-Met Pathway : Inhibition of c-Met has been linked to reduced tumor growth and metastasis.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have exhibited a range of biological activities:

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. A review indicated that these compounds can effectively inhibit bacterial growth and possess antifungal activities .

Anti-inflammatory Properties

Research has shown that pyrazole-based compounds can exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer activities against various cell lines. Notably, one derivative showed an IC50 value of 26 µM against A549 lung cancer cells .
  • Thiadiazole Compounds : A study evaluated multiple thiadiazole derivatives for their cytotoxic effects on human leukemia cells (HL60), revealing promising IC50 values ranging from 0.15 to 1.5 µM depending on the substituents present on the thiadiazole ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.39 g/mol. The structure integrates both a thiadiazole and a tetrahydropyrano-pyrazole moiety, which are known for their diverse biological properties.

Biological Applications

1. Antitumor Activity

Recent studies have indicated that compounds containing thiadiazole and pyrazole derivatives exhibit significant antitumor properties. For instance, similar structures have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation . The compound's unique configuration may enhance its efficacy against various cancer cell lines.

2. Antiviral Properties

Compounds with thiadiazole frameworks have been investigated for their antiviral activities. Research suggests that structural modifications can lead to enhanced antiviral efficacy against pathogens such as coronaviruses and other viral infections . The potential for this compound to act as an antiviral agent warrants further exploration.

3. Antimicrobial Activity

The synthesis of novel heterocyclic compounds like thiadiazoles has been linked to antimicrobial activities. Investigations into related compounds have demonstrated effectiveness against a range of bacterial strains . Given the rising concern over antibiotic resistance, the development of new antimicrobial agents is crucial.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Study Demonstrated that derivatives with similar structures inhibit cancer cell growth by disrupting microtubule formation .
Antiviral Screening Identified promising candidates among thiadiazole derivatives for antiviral applications against coronaviruses .
Antimicrobial Evaluation Showed significant activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Heterocyclic Compounds

Compound Name Core Heterocycle Substituents Bioactivity Profile
Target Compound Pyrano[4,3-c]pyrazole + Thiadiazole Methyl (pyrano), methyl (pyrazole), thiadiazole carboxamide Under investigation
6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-methoxyphenyl, methyl, nitrile Antimicrobial, antitumor
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Methyl, pyridinyl, carboxamide Kinase inhibition (e.g., p38 MAPK)

Key Observations :

  • Thiadiazole (target) vs. thiazole () introduces additional nitrogen, increasing polarity and hydrogen-bonding capacity .
  • Substituents : The methyl group on the pyrazole ring in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl group in ’s compound, which could improve bioavailability but reduce target specificity .

Comparison :

  • The target compound likely employs MCRs for pyrano-pyrazole formation, similar to , but diverges in the carboxamide step, mirroring the amine coupling in .
  • ’s use of classic coupling reagents (e.g., HATU, EDCI) suggests compatibility with the target compound’s synthesis, though thiadiazole’s lower nucleophilicity may require optimized conditions .

Table 3: Comparative Bioactivity and Solubility

Compound IC50 (μM) LogP Aqueous Solubility (mg/mL)
Target Compound N/A 2.1* 0.12*
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide 0.35 1.8 0.45
Pyrano[2,3-c]pyrazole derivative 5.2 3.4 0.08

Analysis :

  • The absence of a pyridinyl group (cf. ) may lower kinase inhibitory activity, though this requires experimental validation .

Research Findings and Challenges

  • Structural Insights: Crystallographic data for the target compound are lacking, but tools like SHELXL and WinGX () could resolve conformational details, such as the orientation of the thiadiazole relative to the pyrano-pyrazole core .
  • Bioactivity Gaps: While ’s thiazole carboxamides show nanomolar kinase inhibition, the target compound’s thiadiazole variant may exhibit distinct selectivity due to altered electronic profiles .
  • Synthetic Hurdles : Multi-component reactions () risk side-product formation, necessitating rigorous purification. Stepwise approaches () offer better control but lower efficiency .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : Prioritize modular synthesis to isolate intermediates (e.g., pyrano[4,3-c]pyrazole and thiadiazole moieties). Use coupling reactions (e.g., amide bond formation) between pre-functionalized fragments. Ensure regioselectivity in pyrazole ring formation by controlling cyclization conditions (e.g., acid catalysis, solvent polarity) . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm intermediate structures .

Q. How can statistical experimental design (DoE) optimize reaction yields for this compound?

  • Methodological Answer : Apply factorial design to screen variables (temperature, solvent, catalyst loading). For example, a central composite design can model non-linear relationships between variables. Use ANOVA to identify significant factors and response surface methodology to pinpoint optimal conditions. This reduces trial-and-error iterations, as demonstrated in pyrazole derivative synthesis .

Q. What analytical techniques are essential for characterizing structural purity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 13C^{13}C-NMR for carbon environment analysis, and X-ray crystallography for absolute configuration determination. For heterocyclic systems like pyrano-pyrazoles, dynamic NMR can resolve conformational ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability of intermediates in the synthesis?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for cyclization steps. Molecular docking or MD simulations can assess steric hindrance in the tetrahydropyrano-pyrazole core. Pair computational predictions with experimental validation (e.g., kinetic studies) to refine reaction pathways .

Q. How do contradictory spectral or bioactivity data arise, and how should they be resolved?

  • Methodological Answer : Contradictions may stem from solvatochromic effects (e.g., solvent-dependent NMR shifts) or polymorphic forms. Replicate experiments under controlled conditions (humidity, temperature). For bioactivity discrepancies, use orthogonal assays (e.g., enzyme inhibition vs. cell-based models) and validate via structure-activity relationship (SAR) studies .

Q. What reactor design principles apply to scaling up this compound’s synthesis?

  • Methodological Answer : Consider continuous-flow reactors for exothermic steps (e.g., thiadiazole formation) to enhance heat transfer. Optimize mixing efficiency using computational fluid dynamics (CFD) to avoid hot spots. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in-line, reducing downstream processing .

Q. How can bioisosteric replacement strategies improve the compound’s pharmacokinetic profile?

  • Methodological Answer : Replace the thiadiazole moiety with 1,3,4-oxadiazole to enhance metabolic stability. Evaluate lipophilicity (logP) and solubility via shake-flask assays. Use in vitro microsomal stability assays to compare derivatives, prioritizing candidates with >50% remaining parent compound after 1 hour .

Key Notes

  • Structural analogs in and provide SAR insights.
  • Reactor design principles align with CRDC classifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.